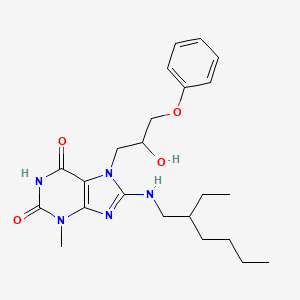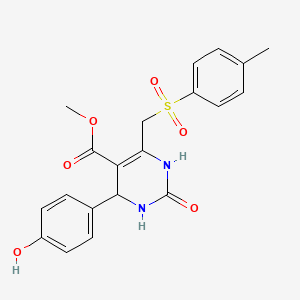![molecular formula C18H18N4O3 B2500164 1,6,7-trimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-48-9](/img/structure/B2500164.png)
1,6,7-trimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1,6,7-trimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a tricyclic oxazolopurinedione, which is a class of compounds that have been studied for their potential as adenosine receptor ligands and anticonvulsants. These compounds are synthesized by cyclization of 8-bromotheophylline with oxiranes, leading to a variety of substituted oxazolopurinediones .
Synthesis Analysis
The synthesis of oxazolopurinediones, such as the compound , involves the cyclization of 8-bromotheophylline with oxiranes. This method has been used to create a range of 7-mono- and 6,7-disubstituted dihydrooxazolo[3,2-f]purinediones. The synthetic approach is notable for its ability to introduce various substituents at the oxazole ring, which can significantly alter the compound's affinity for adenosine receptors and its anticonvulsant properties .
Molecular Structure Analysis
The molecular structure of oxazolopurinediones is characterized by the presence of an oxazole ring fused to a purine dione framework. The specific substituents attached to this core structure, such as methyl groups and a 2-methylbenzyl moiety, play a crucial role in determining the compound's pharmacological profile. Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies have highlighted the importance of lipophilic substituents at the 7-position for enhancing pharmacological activity .
Chemical Reactions Analysis
While the provided data does not detail specific chemical reactions involving 1,6,7-trimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione, the general class of oxazolopurinediones has been evaluated for their reactivity as ligands at adenosine receptors. The affinity of these compounds for adenosine A(1) and A(2A) receptors has been assessed, with some showing selectivity for the A(2A) receptor at low micromolar concentrations .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazolopurinediones are influenced by their substituents. Compounds with long alkyl chains have demonstrated anticonvulsant activity in both in vitro and in vivo tests, although this activity can be accompanied by significant neurotoxicity. The balance between lipophilicity, volume of the substituent, and pharmacological activity is a critical aspect of the design of these compounds. For instance, an n-octyl group has been identified as optimal for A(2A) adenosine receptor affinity .
科学的研究の応用
Immunomodulatory Effects
Studies have synthesized novel analogues of naturally occurring purine nucleosides, evaluating their ability to potentiate various murine immune functions. These analogues, including guanosine and adenosine derivatives, exhibit significant immunoactivity, suggesting their potential in developing treatments for viral infections and immune modulation (K. Nagahara et al., 1990).
Anticancer, Anti-HIV, and Antimicrobial Activities
Research has been conducted on triazino and triazolo[4,3-e]purine derivatives for their anticancer, anti-HIV-1, and antimicrobial activities. These studies highlight the synthesis of new compounds and their in vitro testing, revealing that certain derivatives exhibit considerable activity against specific cancer cell lines and HIV-1, along with antimicrobial effects against various pathogens (F. Ashour et al., 2012).
Anticonvulsant Activity
Investigations into the anticonvulsant properties of pyrrolo[2,3-d]-, pyrazolo[3,4-d]-, and triazolo[4,5-d]pyrimidines, which are structurally related to purines, have been conducted. These studies suggest that modifications of the imidazole ring atoms in these compounds could lead to variations in anticonvulsant activity, providing a basis for the design of new anticonvulsant drugs (J. Kelley et al., 1995).
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
Research into the synthesis of 3-methyl-3,7-dihydro-purine-2,6-dione derivatives as DPP-IV inhibitors for the treatment of type 2 diabetes has been conducted. The study identified compounds with moderate to good inhibitory activities against DPP-IV, indicating their potential as therapeutic agents for diabetes management (Didunyemi Mo et al., 2015).
特性
IUPAC Name |
4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-10-7-5-6-8-13(10)9-21-16(23)14-15(20(4)18(21)24)19-17-22(14)11(2)12(3)25-17/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDZEWRWTSRNPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3C(=C(O4)C)C)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2500081.png)
![Pyridinium, 4-[(E)-(1,3-dihydro-5,6-dimethoxy-1-oxo-2H-inden-2-ylidene)methyl]-1-(phenylmethyl)-, bromide (1:1)](/img/structure/B2500082.png)

![N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide](/img/structure/B2500084.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3,3-difluorocyclobutyl)methanone](/img/structure/B2500087.png)
![4-butoxy-N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]benzamide](/img/structure/B2500092.png)

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2500095.png)
![4-(4-fluorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2500096.png)


![3-Methyl-5-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2500100.png)
![Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)benzoate](/img/structure/B2500101.png)
